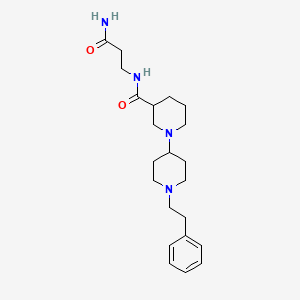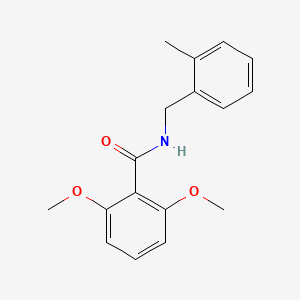
N-(3-amino-3-oxopropyl)-1'-(2-phenylethyl)-1,4'-bipiperidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-amino-3-oxopropyl)-1'-(2-phenylethyl)-1,4'-bipiperidine-3-carboxamide, commonly known as 'BPC-157', is a synthetic peptide that has gained significant attention in the scientific community due to its potential therapeutic applications. BPC-157 is a sequence of amino acids that is derived from a protein found in the digestive system. It has been shown to have beneficial effects on various tissues and organs, including the gastrointestinal tract, liver, brain, and muscles.
Wirkmechanismus
The exact mechanism of action of BPC-157 is not fully understood. However, it is believed to work by promoting the production of growth factors and enhancing the body's natural healing processes. BPC-157 has also been shown to have anti-inflammatory effects and may help reduce inflammation in various tissues.
Biochemical and physiological effects:
BPC-157 has been shown to have various biochemical and physiological effects. It has been shown to promote angiogenesis, which is the formation of new blood vessels. This can be beneficial in promoting the healing of damaged tissues. BPC-157 has also been shown to increase the production of collagen, which is a protein that is essential for the structure and function of various tissues, including skin, bones, and tendons.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of BPC-157 is that it has been shown to have a high level of safety in animal models. It has also been shown to have a low risk of toxicity, even at high doses. However, one of the limitations of BPC-157 is that it has only been studied in animal models, and its safety and efficacy in humans are not yet fully understood.
Zukünftige Richtungen
There are several potential future directions for research on BPC-157. One area of interest is its potential applications in the treatment of neurological disorders. BPC-157 has been shown to have neuroprotective effects and may have potential applications in the treatment of conditions such as Parkinson's disease and Alzheimer's disease. Another area of interest is its potential applications in the treatment of musculoskeletal injuries. BPC-157 has been shown to promote the healing of various tissues, including muscles, tendons, and ligaments, and may have potential applications in the treatment of conditions such as sports injuries and arthritis. Overall, BPC-157 is a promising peptide that has shown potential in various therapeutic applications, and further research is needed to fully understand its safety and efficacy in humans.
Synthesemethoden
BPC-157 is synthesized using solid-phase peptide synthesis (SPPS) techniques. The process involves coupling amino acids in a specific order to form the desired peptide sequence. The resulting peptide is then purified using high-performance liquid chromatography (HPLC) to remove any impurities and ensure its purity.
Wissenschaftliche Forschungsanwendungen
BPC-157 has been extensively studied in animal models and has shown promising results in various therapeutic applications. It has been shown to promote the healing of various tissues, including muscles, tendons, ligaments, and bones. BPC-157 has also been shown to have neuroprotective effects and may have potential applications in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease.
Eigenschaften
IUPAC Name |
N-(3-amino-3-oxopropyl)-1-[1-(2-phenylethyl)piperidin-4-yl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34N4O2/c23-21(27)8-12-24-22(28)19-7-4-13-26(17-19)20-10-15-25(16-11-20)14-9-18-5-2-1-3-6-18/h1-3,5-6,19-20H,4,7-17H2,(H2,23,27)(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLSKCHBZUAJFLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2CCN(CC2)CCC3=CC=CC=C3)C(=O)NCCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

amine hydrochloride](/img/structure/B5423052.png)
![1-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)carbonyl]-2-[2-(1H-imidazol-1-yl)ethyl]piperidine](/img/structure/B5423054.png)

![4-[(dimethylamino)methyl]-1-(3-methyl-2-furoyl)-4-azepanol](/img/structure/B5423074.png)
![N-isopropyl-N-methyl-2-[3-oxo-1-(3-phenoxybenzyl)-2-piperazinyl]acetamide](/img/structure/B5423078.png)
![N-(tert-butyl)-2-[(6-chloro-1,3-benzoxazol-2-yl)thio]acetamide](/img/structure/B5423088.png)
![4-[4-(2-fluorobenzoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5423093.png)
![3-({[(2-chlorophenyl)amino]carbonyl}amino)benzoic acid](/img/structure/B5423104.png)
![1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-methylbenzoyl)-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5423106.png)
![2-[1-(4-methoxy-2,3-dimethylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5423110.png)

![1-(2-furoyl)-4-{[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}piperazine](/img/structure/B5423120.png)
![N,2-dimethyl-N-(2-phenoxyethyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5423127.png)
![2-[(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5423143.png)